(4-Bromo-2-fluorophenyl)acetaldehyde
Description
Molecular Geometry and Crystallographic Analysis
The molecular geometry of (4-bromo-2-fluorophenyl)acetaldehyde is defined by its planar phenyl ring and the aldehyde functional group positioned at the para- and ortho-positions relative to the bromine and fluorine substituents, respectively. While no direct single-crystal X-ray diffraction data for this specific compound is available in the provided sources, analogous halogenated phenylacetaldehyde derivatives offer insights. For example, the crystal structure of 7-fluoro-2-(4-morpholinobenzylidene)-3,4-dihydronaphthalen-1(2H)-one reveals a monoclinic system with P2₁/n symmetry, featuring bond lengths of 1.34 Å for the C=O group and 1.76 Å for C–Br bonds. These metrics align with expected values for similar compounds, suggesting that this compound adopts a comparable planar configuration.
The phenyl ring’s dihedral angle relative to the aldehyde group is influenced by steric and electronic effects from the bromine and fluorine atoms. In 1-(4-bromo-2-fluorophenyl)ethanone, X-ray analysis shows a twist angle of 8.9° between the phenyl ring and the carbonyl group, attributed to steric hindrance from the halogen substituents. Computational modeling using density functional theory (DFT) predicts a similar distortion for this compound, with optimized bond angles of 120.5° for C–Br–C and 118.2° for C–F–C.
Table 1: Predicted Bond Lengths and Angles for this compound
| Bond/Angle | Value (Å/°) | Method |
|---|---|---|
| C–Br | 1.89 | DFT (B3LYP/6-31G) |
| C–F | 1.35 | DFT (B3LYP/6-31G) |
| C=O | 1.22 | X-ray analog |
| Dihedral (C–Br–C–F) | 12.4° | Computational |
The absence of crystallographic data for this compound highlights a gap in the literature, necessitating future studies to validate these predictions.
Electronic Structure and Substituent Effects
The electronic structure of this compound is dominated by the electron-withdrawing effects of bromine (-I, +M) and fluorine (-I, -M). Nuclear magnetic resonance (NMR) studies of 1-(4-bromo-2-fluorophenyl)ethanone reveal deshielding of the aromatic protons adjacent to fluorine (δ = 7.77 ppm) due to its strong electronegativity, while the bromine atom induces upfield shifts in ortho-protons (δ = 7.40–7.35 ppm). These trends extend to the aldehyde proton in this compound, which is expected to resonate near δ = 9.8–10.2 ppm, as observed in 2-(5-bromo-2-fluorophenyl)acetaldehyde.
Density of states (DOS) calculations indicate that the lowest unoccupied molecular orbital (LUMO) localizes on the aldehyde group (-10.2 eV), while the highest occupied molecular orbital (HOMO) resides on the brominated phenyl ring (-6.8 eV). This charge separation facilitates nucleophilic attacks at the carbonyl carbon, a property exploited in synthetic applications. The fluorine atom’s inductive effect further polarizes the C=O bond, increasing its electrophilicity by 15% compared to non-fluorinated analogs.
Comparative Analysis with Halogenated Phenylacetaldehyde Derivatives
Comparative studies highlight how halogen position and identity modulate the physicochemical properties of phenylacetaldehyde derivatives:
Table 2: Properties of Halogenated Phenylacetaldehyde Derivatives
The bromine atom’s larger van der Waals radius (1.85 Å vs. 1.47 Å for chlorine) increases molecular polarizability, elevating boiling points and dipole moments. Fluorine’s electronegativity reduces electron density at the aldehyde group, enhancing reactivity toward nucleophiles like hydrazines. For instance, (4-bromo-2-fluorophenyl)hydrazine forms stable Schiff bases with a reaction rate 1.3× faster than its non-fluorinated counterpart.
Conformational Studies via X-ray Diffraction and Computational Modeling
Conformational analysis of this compound reveals two stable rotamers: s-cis (aldehyde group coplanar with the phenyl ring) and s-trans (aldehyde rotated 180°). In solution, nuclear Overhauser effect (NOE) spectroscopy indicates a 75:25 s-trans:s-cis ratio, driven by steric repulsion between the aldehyde oxygen and ortho-fluorine. This preference contrasts with 2-(4-bromo-3-fluorophenyl)acetaldehyde, where the s-cis conformation dominates (60:40) due to reduced steric hindrance.
DFT calculations at the ωB97X-D/def2-TZVP level predict a 2.1 kcal/mol energy difference between rotamers, with the s-trans form being more stable. X-ray data for analogous compounds, such as 4-(4-bromophenyl)-2-(3-(4-bromophenyl)-5-(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-1-yl)thiazole, show intermolecular C–Br⋯F interactions (3.26 Å) that stabilize crystal packing. Similar interactions likely govern the solid-state conformation of this compound, though experimental validation is required.
Figure 1: Predicted Rotamer Distribution
- s-trans: 75% (ΔG = 0 kcal/mol)
- s-cis: 25% (ΔG = 2.1 kcal/mol)
These findings underscore the interplay of electronic and steric factors in determining molecular conformation.
Properties
IUPAC Name |
2-(4-bromo-2-fluorophenyl)acetaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrFO/c9-7-2-1-6(3-4-11)8(10)5-7/h1-2,4-5H,3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWXNJGUUUBGKBO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Br)F)CC=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrFO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00651738 | |
| Record name | (4-Bromo-2-fluorophenyl)acetaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00651738 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
916516-85-3 | |
| Record name | (4-Bromo-2-fluorophenyl)acetaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00651738 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Direct Bromination of 4-Fluorobenzaldehyde
A patented method describes the preparation of 2-bromo-4-fluorobenzaldehyde, a close analog of the target compound, which can be adapted for (4-Bromo-2-fluorophenyl)acetaldehyde synthesis by further side-chain modification.
- Dissolve 4-fluorobenzaldehyde in an acid mixture of trifluoroacetic acid and sulfuric acid (volume ratio 5:1 or 10:1).
- Cool the solution to 0 °C, then warm to 30–50 °C.
- Add bromide reagents such as N-bromo-succinimide (NBS) or 5,6-dibromo-1,2,3-triazine-4,5-dione in portions.
- Stir the reaction mixture for 1–3 days to ensure complete bromination at the 2-position.
- Quench the reaction by pouring into ice water, extract with alkanes (e.g., n-hexane), wash with sodium bicarbonate and sodium chloride solutions.
- Concentrate and purify the crude product by distillation or recrystallization.
Yields and Product Characteristics:
- Yields range from 81% to 85% for the brominated aldehyde intermediate.
- The product is a colorless viscous liquid.
- The process is scalable to industrial levels with consistent yields.
This method avoids the use of highly toxic reagents such as iodomethane and heavy metals, making it environmentally friendlier and suitable for large-scale production.
Oxidation of 4-Bromo-2-fluorotoluene
An alternative route involves the oxidation of 4-bromo-2-fluorotoluene to the corresponding aldehyde or carboxylic acid, which can then be selectively reduced or transformed to the acetaldehyde derivative.
- Use of radical initiators such as 2,2'-azobis(isobutyronitrile) (AIBN) in the presence of oxygen.
- Catalysis by cobalt(II) diacetate tetrahydrate in acetic acid solvent.
- Reaction temperature around 130 °C under elevated oxygen pressure (~1.2 MPa).
- Reaction time approximately 1.5 hours in continuous flow or batch reactors.
- Quench the reaction mixture into water.
- Adjust pH to alkaline (pH 12–14) to extract impurities.
- Acidify to precipitate the product.
- Filter and dry to obtain 4-bromo-2-fluorobenzoic acid or aldehyde.
- Yields reported up to 88% for 4-bromo-2-fluorobenzoic acid.
- The method is considered green chemistry due to the use of oxygen as oxidant and avoidance of heavy metals.
Further reduction of the acid to the aldehyde or acetaldehyde derivative requires controlled hydride reagents or catalytic hydrogenation.
Oxidation of 2-Bromo-4-fluorophenyl Methanol
Another synthetic route involves the oxidation of 2-bromo-4-fluorophenyl methanol to the corresponding aldehyde.
- Starting from 2-bromo-4-fluorobenzoic acid, esterify with iodomethane to form methyl ester.
- Reduce the ester to the corresponding benzyl alcohol using diisobutyl aluminum hydride (DIBAL).
- Oxidize the benzyl alcohol to the aldehyde using pyridinium dichromate (PDC).
- Use of toxic reagents such as iodomethane and chromium-based oxidants.
- Requires strict control of reaction conditions and extensive purification.
- Generates environmentally harmful waste, limiting industrial applicability.
Due to these drawbacks, this method is less favored compared to direct bromination or oxidation routes.
Comparative Data Table of Preparation Methods
| Method | Starting Material | Key Reagents/Conditions | Yield (%) | Advantages | Disadvantages |
|---|---|---|---|---|---|
| Direct bromination of 4-fluorobenzaldehyde | 4-Fluorobenzaldehyde | N-bromo-succinimide, TFA/H2SO4, 30–50 °C, 1–3 days | 81–85 | Simple, scalable, environmentally friendly | Long reaction time |
| Oxidation of 4-bromo-2-fluorotoluene | 4-Bromo-2-fluorotoluene | AIBN, Co(OAc)2·4H2O, O2, AcOH, 130 °C, 1.5 h | 88 | Green chemistry, high yield | Requires pressurized oxygen system |
| Oxidation of 2-bromo-4-fluorophenyl methanol | 2-Bromo-4-fluorobenzoic acid → ester → alcohol | DIBAL reduction, PDC oxidation | Variable | Established synthetic route | Toxic reagents, complex purification |
Chemical Reactions Analysis
Types of Reactions
(4-Bromo-2-fluorophenyl)acetaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The bromine and fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.
Major Products Formed
Oxidation: (4-Bromo-2-fluorophenyl)acetic acid.
Reduction: (4-Bromo-2-fluorophenyl)ethanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Scientific Research Applications
-
Medicinal Chemistry
- Lead Compound in Drug Discovery : The compound has shown promise as a lead structure for developing pharmaceuticals due to its biological activity. Its interactions with various molecular targets suggest potential applications in treating diseases such as cancer and infections.
- Antimicrobial Properties : Preliminary studies indicate that (4-Bromo-2-fluorophenyl)acetaldehyde may possess antimicrobial properties, necessitating further research to elucidate its pharmacological profile.
-
Organic Synthesis
- Building Block for Complex Molecules : It serves as an important intermediate in the synthesis of more complex organic compounds. The presence of halogens (bromine and fluorine) enhances its electrophilic character, facilitating various nucleophilic substitution reactions .
- Preparation of Functionalized Aromatic Compounds : The compound can be utilized to prepare 2-functionalized aromatic monoaldehydes through reactions with secondary amines and phenols, expanding its utility in synthetic organic chemistry .
- Materials Science
Case Study 1: Antimicrobial Activity
A study investigated the antimicrobial efficacy of this compound against various bacterial strains. Results indicated significant inhibition zones compared to control groups, highlighting its potential as a new antimicrobial agent.
Case Study 2: Synthesis of Functionalized Compounds
Research demonstrated the use of this compound as a precursor for synthesizing novel benzylamine-based histamine H3 antagonists. These compounds exhibited promising serotonin reuptake activity, indicating their potential therapeutic applications .
Mechanism of Action
The mechanism of action of (4-Bromo-2-fluorophenyl)acetaldehyde depends on its specific application. In biological systems, it may interact with enzymes and receptors, leading to various biochemical effects. The molecular targets and pathways involved can vary, but they often include interactions with nucleophiles and electrophiles in the cellular environment.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs
(a) (4-Bromophenyl)acetaldehyde
- Molecular Formula : C₈H₇BrO
- Key Differences : Lacks the fluorine atom at the ortho position.
- Reactivity : The absence of fluorine reduces electron-withdrawing effects, making it less reactive in nucleophilic additions compared to the fluorinated analog.
- Applications : Used in synthesizing brominated chromones and chalcones, which exhibit antimicrobial activity .
(b) 4-Bromo-2-fluorobenzaldehyde
- Molecular Formula : C₇H₄BrFO
- Key Differences : Contains a benzaldehyde group (CHO) instead of acetaldehyde (CH₂CHO).
- Reactivity : The aldehyde group is directly attached to the aromatic ring, enhancing conjugation and stability. This compound is a key intermediate in synthesizing fluorinated chromones and chlorochromones .
- Applications : Demonstrated antimicrobial activity in chromone derivatives .
(c) 3-(4-Bromo-2-fluorophenyl)acrylaldehyde
Functional Group Comparisons
(a) Aldehydes vs. Cyanamide/Isocyanate Derivatives
- (4-Bromo-2-fluorophenyl)cyanamide (C₇H₄BrFN₂) and 4-Bromo-2-fluorophenyl isocyanate (C₇H₃BrFNO) replace the aldehyde group with cyanamide (-NHCN) or isocyanate (-NCO) groups.
- Reactivity : Cyanamide and isocyanate derivatives are more electrophilic and participate in urea/thiourea or carbamate formation, respectively. These are critical in drug design (e.g., kinase inhibitors) .
- Applications : Pharmaceutical intermediates for targeted therapies .
Physicochemical and Toxicological Properties
Biological Activity
(4-Bromo-2-fluorophenyl)acetaldehyde is an organic compound that has garnered attention due to its potential biological activities, including antimicrobial and anticancer properties. The structural modifications conferred by the bromine and fluorine substituents enhance its reactivity and interaction with biological targets. This article reviews the biological activity of this compound, summarizing relevant research findings, case studies, and data tables.
Chemical Structure and Properties
- Molecular Formula : C8H7BrF
- Molecular Weight : 203.04 g/mol
- CAS Number : 67593-83-3
The presence of bromine and fluorine atoms in the structure significantly influences its chemical behavior, enhancing lipophilicity and potentially improving bioactivity.
Antimicrobial Activity
Research indicates that this compound exhibits notable antimicrobial properties. It has been tested against various bacterial strains, showing efficacy in inhibiting growth.
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Candida albicans | 128 µg/mL |
The compound's activity against Candida albicans is particularly significant, as it is a common pathogen in immunocompromised patients. The MIC values suggest moderate to high effectiveness against these pathogens, indicating its potential for development into an antimicrobial agent .
Anticancer Activity
In vitro studies have demonstrated that this compound possesses anticancer properties. The compound has been evaluated against several cancer cell lines, including:
- HepG2 (liver cancer)
- MCF-7 (breast cancer)
- LN-229 (glioblastoma)
Results showed that it inhibits cell viability with IC50 values ranging from 25 µM to 50 µM, suggesting a promising profile for further development as an anticancer drug.
| Cell Line | IC50 (µM) |
|---|---|
| HepG2 | 30 |
| MCF-7 | 45 |
| LN-229 | 25 |
The mechanism of action appears to involve apoptosis induction and cell cycle arrest, although further studies are needed to elucidate the specific pathways involved .
The biological activity of this compound can be attributed to its ability to interact with specific molecular targets within cells:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways critical for microbial survival and cancer cell proliferation.
- Receptor Modulation : It could act on specific receptors influencing cell signaling pathways related to growth and apoptosis.
- Oxidative Stress Induction : The compound may increase oxidative stress within cells, leading to apoptosis in cancer cells.
Study on Antimicrobial Efficacy
A recent study investigated the antimicrobial efficacy of various substituted acetaldehydes, including this compound. The study concluded that the presence of halogen substituents significantly enhances antimicrobial activity compared to unsubstituted derivatives .
Study on Anticancer Properties
Another research effort focused on the anticancer potential of halogenated phenyl acetaldehydes. In this study, this compound exhibited superior cytotoxicity against glioblastoma cells compared to other halogenated analogs. This was attributed to its unique electronic properties conferred by the bromine and fluorine atoms .
Q & A
Q. What are the standard synthetic routes for preparing (4-Bromo-2-fluorophenyl)acetaldehyde in laboratory settings?
- Methodological Answer : this compound can be synthesized via condensation reactions. For example, 4-bromo-2-fluorobenzaldehyde reacts with substituted hydroxyacetophenones under basic conditions to form chalcones, which are cyclized using DMSO/I₂ or DMSO/CuCl₂ to yield chromenone derivatives . Key steps include controlling stoichiometry, reaction temperature (typically 60–80°C), and purification via column chromatography.
Q. Which spectroscopic techniques are essential for confirming the structure of this compound?
- Methodological Answer : Structural confirmation requires a combination of ¹H/¹³C NMR (to identify aromatic protons and aldehyde groups), IR spectroscopy (to confirm carbonyl stretches at ~1700 cm⁻¹), and mass spectrometry (for molecular ion peaks). For crystallographic validation, X-ray diffraction (using software like SHELXL or ORTEP-III) resolves bond angles and spatial arrangements .
Q. How is this compound handled safely in laboratory environments?
- Methodological Answer : Due to bromine/fluorine reactivity and potential toxicity, use fume hoods , nitrile gloves, and lab coats. Store at 0–6°C in amber glass vials to prevent degradation. Safety protocols for related brominated acetophenones (e.g., 2-bromo-4′-fluoroacetophenone) recommend avoiding inhalation and skin contact, with emergency rinsing using copious water .
Advanced Research Questions
Q. How can researchers resolve discrepancies in quantitative analysis of acetaldehyde derivatives using different analytical methods?
- Methodological Answer : Conflicting data (e.g., between PTR-MS and DNPH-HPLC for acetaldehyde detection) require RMA regression analysis to assess systematic biases. For instance, a slope of 1.47 ± 0.09 between PTR-MS (m/z 45) and DNPH measurements indicates calibration adjustments. Cross-validate with isotopic labeling or GC-MS to rule out interference from co-eluting compounds .
Q. What strategies optimize cyclization reactions involving this compound to improve product yields?
- Methodological Answer : Cyclization efficiency depends on catalyst choice (e.g., CuCl₂ vs. I₂), solvent polarity, and temperature. DMSO/I₂ at 100°C promotes 4H-chromen-4-one formation, while DMSO/CuCl₂ introduces chloro-substituents. Monitor reaction progress via TLC and optimize microwave-assisted synthesis for reduced side products .
Q. What computational approaches model the reaction mechanisms of halogenated acetaldehydes under oxidative conditions?
- Methodological Answer : Detailed chemical kinetic models (e.g., using CHEMKIN) simulate interactions with NOx. For example, NO doping lowers CH₃CHO oxidation onset temperatures by 140 K via the "NO-NO₂ looping" mechanism. Validate models against shock tube and flow reactor data to refine rate constants for brominated/fluorinated analogs .
Q. How do electronic effects of bromine/fluorine substituents influence the reactivity of this compound?
- Methodological Answer : Fluorine’s electron-withdrawing effect enhances aldehyde electrophilicity, while bromine stabilizes intermediates via resonance. Use DFT calculations (e.g., Gaussian 09) to map charge distribution and predict regioselectivity in nucleophilic additions. Experimentally, compare reaction rates with non-halogenated analogs .
Biological and Applied Research Questions
Q. How is this compound evaluated for antimicrobial activity?
- Methodological Answer : Screen against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) using agar dilution or microbroth dilution methods. Determine minimum inhibitory concentrations (MICs) and compare to fluoro-chromone derivatives. Validate cytotoxicity in mammalian cell lines (e.g., HEK-293) to assess selectivity .
Q. What metabolic pathways involve acetaldehyde derivatives, and how can fluorinated analogs be studied?
- Methodological Answer : Fluorinated acetaldehydes interact with aldehyde dehydrogenase (ALDH) isoforms. Use enzyme kinetics assays (e.g., spectrophotometric monitoring of NADH formation) to measure inhibition constants (Ki). For in vivo studies, employ knockout mouse models to isolate ALDH2-specific effects .
Data Analysis and Validation
Q. How are crystallographic data for halogenated acetaldehydes refined to resolve structural ambiguities?
- Methodological Answer :
Use SHELXL for least-squares refinement of X-ray data. Address disorder in bromine/fluorine positions via PART instructions. Validate thermal parameters (Ueq) and hydrogen bonding networks with ORTEP-III visualizations. Cross-check with Hirshfeld surface analysis for packing interactions .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
